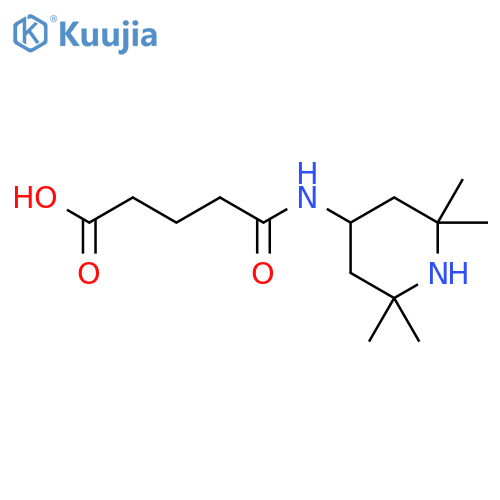Cas no 300574-81-6 (4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid)

4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid 化学的及び物理的性質
名前と識別子
-
- 4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid
- 5-oxo-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]pentanoic acid
- HMS1679H15
- 4-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]butanoic acid
- AG-219/34819027
- 300574-81-6
- 5-Oxo-5-((2,2,6,6-tetramethylpiperidin-4-yl)amino)pentanoicacid
- CS-0367190
- SCHEMBL11709009
- AKOS000301147
- Oprea1_034594
- 5-Oxo-5-((2,2,6,6-tetramethylpiperidin-4-yl)amino)pentanoic acid
- Oprea1_354485
- 5-oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid
-
- MDL: MFCD00562809
- インチ: InChI=1S/C14H26N2O3/c1-13(2)8-10(9-14(3,4)16-13)15-11(17)6-5-7-12(18)19/h10,16H,5-9H2,1-4H3,(H,15,17)(H,18,19)
- InChIKey: LGPSQLNCNGLGFQ-UHFFFAOYSA-N
- ほほえんだ: CC1(CC(NC(CCCC(O)=O)=O)CC(C)(N1)C)C
計算された属性
- せいみつぶんしりょう: 270.19434270Da
- どういたいしつりょう: 270.19434270Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM379023-1g |
4-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]butanoic acid |
300574-81-6 | CM379023 | 1g |
$326 | 2022-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437860-1g |
5-Oxo-5-((2,2,6,6-tetramethylpiperidin-4-yl)amino)pentanoic acid |
300574-81-6 | 97% | 1g |
¥2832.00 | 2024-08-02 |
4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acidに関する追加情報
4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid (CAS No. 300574-81-6): A Comprehensive Overview
4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid (CAS No. 300574-81-6) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, often referred to as a piperidine derivative, is characterized by its unique molecular structure, which includes a tetramethyl-piperidine core and a butyric acid moiety. Its carbamoyl linkage makes it a versatile intermediate for synthesizing more complex molecules.
The chemical properties of 4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid are of particular interest to researchers. With a molecular formula of C14H26N2O3, this compound exhibits moderate solubility in polar solvents like water and ethanol, making it suitable for various pharmaceutical applications. Its stability under ambient conditions and compatibility with common organic synthesis techniques further enhance its utility in lab settings.
One of the most prominent applications of 4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid is in the development of drug candidates. The piperidine scaffold is a common feature in many bioactive molecules, and this compound serves as a valuable building block for creating central nervous system (CNS) therapeutics. Researchers are exploring its potential in addressing neurodegenerative diseases, given its ability to modulate specific biochemical pathways.
In addition to its pharmaceutical relevance, 4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid is also used in material science. Its structural features make it a candidate for designing advanced polymers and coatings with enhanced durability and performance. The compound's thermal stability and resistance to degradation are particularly appealing for industrial applications.
The market demand for 4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid has been steadily increasing, driven by its diverse applications. Suppliers and manufacturers are focusing on optimizing synthesis routes to improve yield and purity, ensuring consistent quality for end-users. Recent advancements in green chemistry have also led to more sustainable production methods, aligning with global trends toward environmentally friendly practices.
For researchers and industry professionals, understanding the spectroscopic data of 4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid is crucial. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses reveal distinct peaks that aid in identification and quality control. These analytical techniques are essential for verifying the compound's purity and confirming its structure during custom synthesis projects.
Safety considerations for handling 4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid are minimal, as it is not classified as a hazardous substance under standard regulations. However, standard laboratory precautions, such as wearing gloves and eye protection, are recommended to avoid irritation. Proper storage in a cool, dry place ensures long-term stability.
Looking ahead, the future of 4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid appears promising. Ongoing research into its biological activity and material properties is likely to uncover new applications, further solidifying its importance in scientific and industrial communities. As innovations in organic synthesis continue to evolve, this compound will remain a key player in the development of next-generation technologies.
In summary, 4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid (CAS No. 300574-81-6) is a multifaceted compound with significant potential in pharmaceuticals, material science, and beyond. Its unique structure, combined with its versatility, makes it a valuable asset for researchers and manufacturers alike. As the scientific community continues to explore its capabilities, this compound is poised to play a pivotal role in advancing innovation across multiple disciplines.
300574-81-6 (4-(2,2,6,6-Tetramethyl-piperidin-4-ylcarbamoyl)-butyric acid) 関連製品
- 70888-76-5((-)-Coumachlor)
- 2138245-84-6(5-bromo-1-(propoxymethyl)-1H-1,2,4-triazol-3-amine)
- 1247056-45-6(N-[(4-Fluorophenyl)methyl]cyclobutanamine)
- 172089-14-4(Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid)
- 1019489-91-8(butyl(2,4,6-trimethylphenyl)methylamine)
- 2680620-42-0(ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate)
- 868217-41-8(2-{(4-nitrophenyl)methylsulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole)
- 2227785-31-9((1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol)
- 1368626-05-4(1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid)
- 855682-08-5(3-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1-(4-methylbenzenesulfonyl)piperidine)


